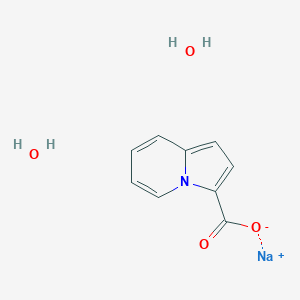

Sodium 3-indolizinecarboxylate dihydrate

Description

Sodium 3-indolizinecarboxylate dihydrate is a sodium salt of 3-indolizinecarboxylic acid, crystallized with two water molecules. Indolizine is a bicyclic heteroaromatic system featuring fused five- and six-membered rings with a single nitrogen atom. Carboxylate salts like this are often utilized in pharmaceutical synthesis, agrochemical intermediates, or materials science due to their solubility and stability.

Properties

IUPAC Name |

sodium;indolizine-3-carboxylate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.Na.2H2O/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;;;/h1-6H,(H,11,12);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDZEXNJJPNUQJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C(=O)[O-].O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-indolizinecarboxylate dihydrate typically involves the reaction of indolizine-3-carboxylic acid with sodium hydroxide in the presence of water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the dihydrate form of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is typically produced in batch reactors, followed by crystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-indolizinecarboxylate dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Sodium 3-indolizinecarboxylate dihydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of sodium 3-indolizinecarboxylate dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Below is a detailed analysis based on available evidence:

Structural and Functional Analogues

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

- Structure : Indole derivative with chlorine and methyl substituents.

- Key Differences : Unlike sodium 3-indolizinecarboxylate dihydrate, this compound lacks the indolizine backbone and hydration. The chlorine substituent may enhance electrophilic reactivity, making it less stable in aqueous environments.

Sodium Dihydrogen Phosphate Dihydrate

- Structure : Phosphate salt with two water molecules.

- Applications : Widely used in water treatment, food pH regulation, and pharmaceuticals. The dihydrate form improves handling stability compared to anhydrous variants .

- Key Differences : While both are dihydrates, sodium dihydrogen phosphate lacks the aromatic heterocycle, limiting its utility in organic synthesis but enhancing compatibility in industrial processes.

Sodium Molybdate Dihydrate (CAS 10102-40-6)

- Structure: Inorganic molybdate salt with two water molecules.

- Applications : Catalysis, corrosion inhibition, and emerging roles in energy storage .

- Key Differences: As an inorganic salt, sodium molybdate dihydrate has distinct redox properties compared to this compound, which is organometallic.

Comparative Data Table

Key Findings

Hydration Effects : Dihydrate forms generally improve crystallinity and handling stability. For example, sodium dihydrogen phosphate dihydrate is preferred over anhydrous forms in industrial applications due to reduced hygroscopicity .

Structural Impact: Indolizine derivatives (vs. indole or inorganic salts) may offer unique electronic properties for catalysis or drug design, though substituents (e.g., chlorine in 7-chloro-3-methylindole) can alter reactivity and safety profiles .

Application Scope: Sodium carboxylates with aromatic backbones (e.g., indolizine/indole) are niche in R&D, while inorganic dihydrates (e.g., molybdate) dominate industrial catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.